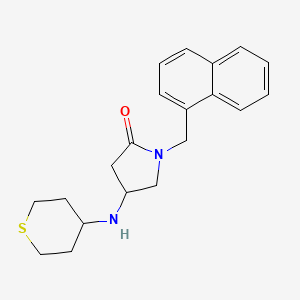
1-(1-naphthylmethyl)-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves strategic planning to assemble various structural components efficiently. For compounds similar to "1-(1-naphthylmethyl)-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone," methods like palladium-catalyzed cross-coupling reactions, ring-closing metathesis, and nucleophilic substitution may be employed. These approaches allow for the precise construction of the molecule's scaffold, incorporating the naphthyl, tetrahydropyran, and pyrrolidinone units with high selectivity and yield (Rossi et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds like "1-(1-naphthylmethyl)-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone" can be characterized using spectroscopic methods such as NMR, IR, and mass spectrometry. These techniques provide detailed information on the compound's functional groups, bonding patterns, and stereochemistry. X-ray crystallography can offer insights into the three-dimensional arrangement, highlighting the interactions between the molecule's distinct parts and its potential for intermolecular interactions (Deng et al., 2019).
Chemical Reactions and Properties
The reactivity of "1-(1-naphthylmethyl)-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone" is influenced by its functional groups. The naphthylmethyl part may partake in electrophilic aromatic substitution, while the tetrahydro-2H-thiopyran and pyrrolidinone units could engage in nucleophilic addition or participate as electrophiles in various organic transformations. These properties enable the compound to serve as a versatile intermediate in synthesizing more complex molecules or in applications requiring specific reactivities (Gomaa & Ali, 2020).
Physical Properties Analysis
The physical properties of this compound, including melting point, boiling point, solubility, and stability, can be predicted based on its molecular structure. The presence of the tetrahydropyran and pyrrolidinone might suggest moderate to high solubility in organic solvents and potential stability under various conditions. These properties are crucial for the compound's handling, storage, and application in different environments (Chlebosz et al., 2023).
Chemical Properties Analysis
Chemically, "1-(1-naphthylmethyl)-4-(tetrahydro-2H-thiopyran-4-ylamino)-2-pyrrolidinone" may exhibit a range of interactions due to its diverse functional groups. It could act as a ligand in coordination chemistry, participate in hydrogen bonding due to the pyrrolidinone moiety, and undergo redox reactions facilitated by the naphthyl group. Understanding these properties is essential for exploring the compound's utility in catalysis, material science, and biological applications (Pazderski & Abramov, 2023).
Propriétés
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-(thian-4-ylamino)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c23-20-12-18(21-17-8-10-24-11-9-17)14-22(20)13-16-6-3-5-15-4-1-2-7-19(15)16/h1-7,17-18,21H,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBLSTITNYSBHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NC2CC(=O)N(C2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(3-isobutyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methyl}-4-methylphenol](/img/structure/B4532832.png)
![(3aR*,6aR*)-2-(cyclopropylcarbonyl)-5-[(1-ethyl-1H-imidazol-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B4532840.png)
![phenyl(1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)methanone](/img/structure/B4532845.png)
![4-benzyl-1-[(3,5-dimethyl-4-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B4532850.png)
![3-[5-(6-ethoxypyridin-3-yl)-4-phenyl-1H-imidazol-1-yl]propanamide](/img/structure/B4532856.png)
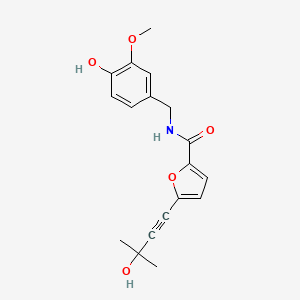
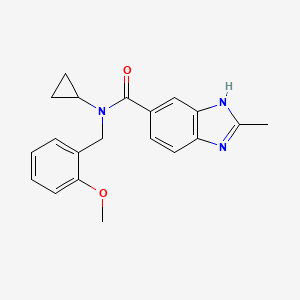
![3-[(cyclopropylcarbonyl)amino]-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B4532873.png)
amino]-N,N-dimethylpropanamide](/img/structure/B4532879.png)
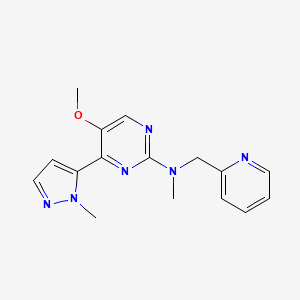
![7-(2,3-difluorobenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4532898.png)
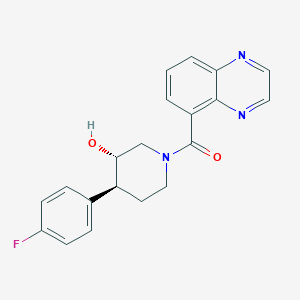
![1-(3-{[(4-fluoro-3-methylphenyl)amino]carbonyl}benzyl)piperidine-4-carboxamide](/img/structure/B4532918.png)
![(1-ethylpropyl)[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B4532923.png)